1H-benzimidazole;dodecyl dihydrogen phosphate
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Overview
Description
1H-benzimidazole;dodecyl dihydrogen phosphate is a compound that combines the heterocyclic aromatic structure of 1H-benzimidazole with the long-chain phosphate ester, dodecyl dihydrogen phosphate. The benzimidazole moiety is known for its wide range of bioactivities, including antimicrobial, antiviral, and anticancer properties . The dodecyl dihydrogen phosphate component adds amphiphilic characteristics, making the compound useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazole typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . For the preparation of dodecyl dihydrogen phosphate, dodecanol is reacted with phosphorus oxychloride (POCl3) in the presence of a base to form the phosphate ester . The final compound, 1H-benzimidazole;dodecyl dihydrogen phosphate, can be synthesized by combining these two components under suitable conditions.
Industrial Production Methods
Industrial production of 1H-benzimidazole derivatives often involves continuous flow processes to ensure high yield and purity . The production of dodecyl dihydrogen phosphate is typically carried out in large reactors with controlled temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1H-benzimidazole;dodecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro-substituted benzimidazoles to amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino-substituted benzimidazoles.
Substitution: Alkyl or acyl-substituted benzimidazoles.
Scientific Research Applications
1H-benzimidazole;dodecyl dihydrogen phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-benzimidazole;dodecyl dihydrogen phosphate involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as topoisomerases and kinases.
Pathways Involved: Inhibition of DNA replication and cell division, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: The parent compound with similar bioactivities.
Dodecyl phosphate: A simpler phosphate ester with surfactant properties.
Uniqueness
1H-benzimidazole;dodecyl dihydrogen phosphate is unique due to its combination of bioactive benzimidazole and amphiphilic phosphate ester, providing a versatile compound with applications in multiple fields .
Properties
CAS No. |
852621-07-9 |
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Molecular Formula |
C19H33N2O4P |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1H-benzimidazole;dodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.C7H6N2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-2-4-7-6(3-1)8-5-9-7/h2-12H2,1H3,(H2,13,14,15);1-5H,(H,8,9) |
InChI Key |
QNERUKVRNUBVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O.C1=CC=C2C(=C1)NC=N2 |
Origin of Product |
United States |
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